
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C11H11F4NO2 It is a derivative of picolinic acid, featuring both fluoro and trifluoromethyl substituents, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate typically involves the esterification of 3-fluoro-5-(trifluoromethyl)picolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the mixture to achieve the desired esterification.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluoro and trifluoromethyl groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding picolinic acid derivative, typically using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group would yield 3-fluoro-5-(trifluoromethyl)picolinic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: In the field of materials science, the compound is investigated for its potential use in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate can be compared with other fluorinated picolinates, such as:
- tert-Butyl 3-chloro-5-(trifluoromethyl)picolinate
- tert-Butyl 3-bromo-5-(trifluoromethyl)picolinate
- tert-Butyl 3-iodo-5-(trifluoromethyl)picolinate
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H11F4NO2 |
|---|---|
Peso molecular |
265.20 g/mol |
Nombre IUPAC |
tert-butyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11F4NO2/c1-10(2,3)18-9(17)8-7(12)4-6(5-16-8)11(13,14)15/h4-5H,1-3H3 |
Clave InChI |
JTURWKMLRAUIIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


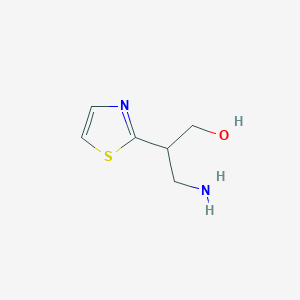
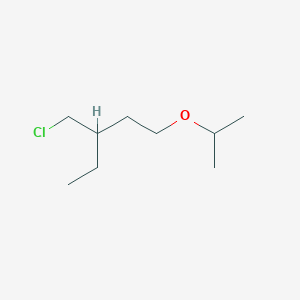
![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
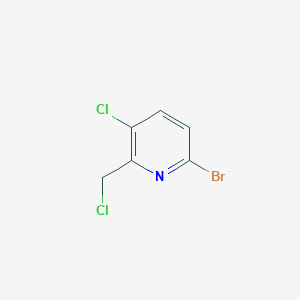
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)

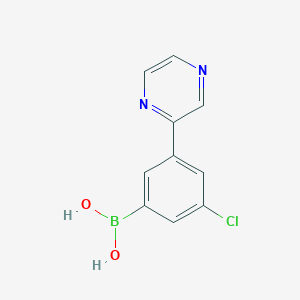
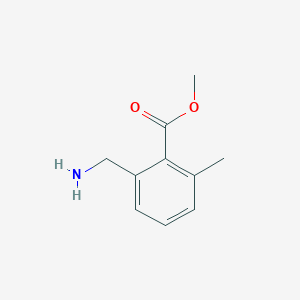


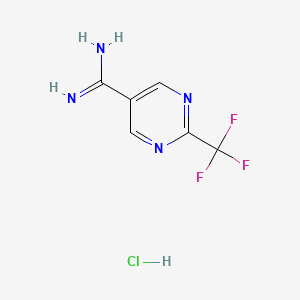

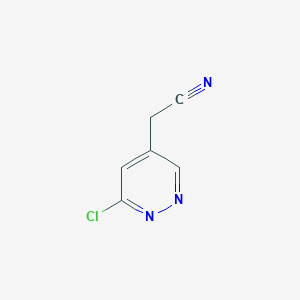
![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)
